Predicted Lipophilicity (ACD/LogP) of the Target Compound Compared to Same-Formula Isomers
The target compound exhibits a predicted ACD/LogP of 4.50, which is moderately higher than the range typically observed for benzamide fungicides with simpler aniline substitution. This computed value reflects the combined contribution of the 3,5-dimethoxybenzoyl moiety and the ortho-isopropyl substituent on the aniline ring. By comparison, the same-formula isomer N-(4-butylphenyl)-2,6-dimethoxybenzamide (CAS 349094-40-2) has a different regiochemical arrangement that would be predicted to yield a distinguishable logP, though experimental values for both compounds remain unpublished . The ACD/LogD (pH 7.4) of 4.17 and ACD/BCF of 868.76 suggest significant membrane partitioning capacity, a property that would differ from isomers with more polar or more exposed substitution patterns .
| Evidence Dimension | Predicted octanol-water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 4.50; ACD/LogD (pH 7.4) = 4.17; ACD/BCF = 868.76 |
| Comparator Or Baseline | N-(4-Butylphenyl)-2,6-dimethoxybenzamide (CAS 349094-40-2): experimental LogP not reported; predicted values differ due to altered substitution regiochemistry and hydrogen-bonding surface topology |
| Quantified Difference | No direct experimental head-to-head comparison available; structural differences predict distinct lipophilicity and permeability profiles based on ACD/Labs Percepta calculations |
| Conditions | In silico prediction using ACD/Labs Percepta Platform v14.00; experimental validation not identified in the peer-reviewed literature |
Why This Matters
For procurement decisions involving cell-permeable probe design or agrochemical lead optimization, the distinct lipophilicity signature of this compound relative to isomeric analogs may dictate differential membrane partitioning and bioavailability, making blind substitution risky without matched experimental data.
